N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide
Overview
Description
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide is a chemical compound that belongs to the class of sulfonyl amides It features a bromophenyl group attached to a sulfonyl moiety, which is further connected to an ethylglycinamide structure
Future Directions
Mechanism of Action
Target of Action
Similar compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising antimicrobial activity against bacterial and fungal strains .
Mode of Action
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of similar compounds for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide typically involves the following steps:
Formation of the sulfonyl chloride intermediate: The starting material, 4-bromobenzenesulfonyl chloride, is prepared by reacting 4-bromobenzenesulfonic acid with thionyl chloride.
Amidation reaction: The sulfonyl chloride intermediate is then reacted with ethylglycinamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Amidation and Hydrolysis Reactions: The amide bond in the ethylglycinamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfone or sulfoxide derivatives.
Hydrolysis Products: Corresponding carboxylic acids and amines.
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in studying enzyme inhibition and protein interactions.
Comparison with Similar Compounds
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide
- N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-ethylglycinamide
- N~2~-[(4-methylphenyl)sulfonyl]-N~2~-ethylglycinamide
Comparison: N2-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, or methyl groups can result in different binding affinities and reaction pathways.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-ethylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c1-2-13(7-10(12)14)17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVICOUVVUFPOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N)S(=O)(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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